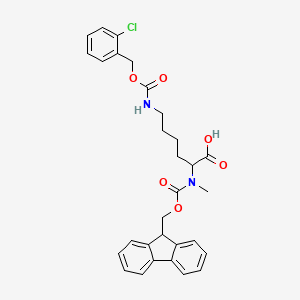
Fmoc-N-Me-Lys(2-Cl-Z)-OH
Overview
Description
Fmoc-N-Me-Lys(2-Cl-Z)-OH: is a synthetic compound used primarily in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is modified with various protecting groups to facilitate its incorporation into peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Lys(2-Cl-Z)-OH typically involves multiple steps:
Protection of the Lysine Side Chain: The lysine side chain is protected using a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group.
N-Methylation: The amino group of lysine is methylated to form N-methyl-lysine.
Fmoc Protection: The α-amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers, which can handle the repetitive steps of protection, deprotection, and coupling efficiently.
Chemical Reactions Analysis
Types of Reactions
Deprotection Reactions: Removal of the Fmoc group using piperidine.
Coupling Reactions: Formation of peptide bonds using reagents like HBTU or DIC.
Side Chain Deprotection: Removal of the 2-Cl-Z group using hydrogenation or acidic conditions.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Coupling Reagents: HBTU, DIC, or EDC.
Side Chain Deprotection: Hydrogenation with palladium on carbon or TFA.
Major Products
The major products of these reactions are peptides with specific sequences, incorporating the modified lysine residue.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used in the synthesis of peptides and proteins for research and therapeutic purposes.
Biology
Protein Engineering: Incorporation into proteins to study structure-function relationships.
Medicine
Drug Development: Used in the design of peptide-based drugs.
Industry
Biotechnology: Used in the production of synthetic peptides for various applications.
Mechanism of Action
The compound itself does not have a specific mechanism of action but is used as a building block in peptides. The mechanism of action of the resulting peptides depends on their sequence and structure.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(2-Cl-Z)-OH: Similar but without the N-methylation.
Boc-Lys(2-Cl-Z)-OH: Uses a different protecting group (Boc) instead of Fmoc.
Fmoc-Lys(Boc)-OH: Uses a different side chain protecting group (Boc).
Uniqueness
The unique combination of Fmoc, N-methylation, and 2-Cl-Z protection makes Fmoc-N-Me-Lys(2-Cl-Z)-OH particularly useful in specific synthetic applications where these modifications are advantageous.
Properties
IUPAC Name |
6-[(2-chlorophenyl)methoxycarbonylamino]-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31ClN2O6/c1-33(30(37)39-19-25-23-13-5-3-11-21(23)22-12-4-6-14-24(22)25)27(28(34)35)16-8-9-17-32-29(36)38-18-20-10-2-7-15-26(20)31/h2-7,10-15,25,27H,8-9,16-19H2,1H3,(H,32,36)(H,34,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLOHAGCRFXQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CCCCNC(=O)OCC1=CC=CC=C1Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















